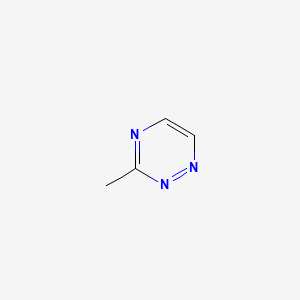
3-(2-Oxocyclohexyl)propanenitrile
Overview
Description
3-(2-Oxocyclohexyl)propanenitrile is a chemical compound with the molecular formula C₉H₁₃NO . It is also known by other names such as 2-(2-Cyanethyl)cyclohexanone .
Synthesis Analysis
The synthesis of this compound involves the interaction of the π-orbital of enamine with the π*-orbital of acrylonitrile (Michael acceptor), resulting in the formation of a bond between the alpha-carbon of enamine and the beta-carbon of acrylonitrile .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: O=C1CCCCC1CCC#N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.21 g/mol . It has a boiling point of 138-142 °C (10 mmHg) and a density of 1.021 .Scientific Research Applications
Precursors for Heterocyclic Synthesis
3-(2-Oxocyclohexyl)propanenitrile and its analogs are utilized as key building blocks in synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds are often used as monofunctional precursors or as sources of a nitrile carbon atom in chemical syntheses. Their derived heterocycles possess notable chemical and biological properties, making them significant in various potential applications (Drabina & Sedlák, 2012).
Electrolytes for Lithium-Ion Batteries
In the field of energy storage, specifically for lithium-ion batteries, certain nitrile-functionalized compounds, including derivatives of this compound, are explored. Mixtures involving these compounds have been studied as safe electrolytes, offering high safety, better wettability to separators and electrodes, and impressive electrochemical performances. These novel electrolytes demonstrate significant potential for practical application in lithium-ion batteries (Liu et al., 2016).
Corrosion Inhibition
Propaneitrile derivatives, which include this compound analogs, have been studied for their effectiveness in inhibiting corrosion of metals in certain environments. These studies include examining their influence in solutions like sodium chloride, where they act as mixed-type inhibitors, reducing corrosion without altering the mechanism of the corrosion process. This application is particularly significant in materials science and engineering (Fouda et al., 2015).
Spectro-Electrochemical Studies
The study of the spectro-electrochemical behavior of polymers derived from this compound is another area of research. These polymers are synthesized and characterized for various properties, including conductivity, molecular weight, and electrochemical behavior. Such studies are important in the development of new materials with potential applications in electronics and sensor technologies (Elamin et al., 2021).
Mechanism of Action
The mechanism of action for the synthesis of 3-(2-Oxocyclohexyl)propanenitrile involves the interaction of the π-orbital of enamine with the π*-orbital of acrylonitrile (Michael acceptor). This results in the formation of a bond between the alpha-carbon of enamine and the beta-carbon of acrylonitrile. The transformation of iminium to carbonyl occurs via a tetrahedral intermediate and not via the formation of a vinylic carbocation .
Safety and Hazards
Properties
IUPAC Name |
3-(2-oxocyclohexyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTVCXKSSRBTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306751 | |
| Record name | 2-Oxocyclohexanepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4594-78-9 | |
| Record name | 2-Oxocyclohexanepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4594-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxocyclohexanepropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Cyanoethyl)cyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Cyanoethyl)cyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxocyclohexanepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxocyclohexanepropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the compound (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile in the context of 2-(2-cyanoethyl)cyclohexanone chemistry?
A1: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile is a key intermediate formed during the base-catalyzed Robinson annulation of 2-(2-cyanoethyl)cyclohexanone [, ]. This reaction is a classic method for forming six-membered rings in organic synthesis. Isolation and characterization of this intermediate provide valuable insights into the reaction mechanism.
Q2: How does the structure of (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile influence its intermolecular interactions?
A2: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile forms centrosymmetric dimers through reciprocal hydrogen bonding between the hydroxyl group of one molecule and the ketone group of another [, ]. The O⋯O distance in this hydrogen bond is reported as 2.7902 Å []. This intermolecular interaction is significant as it stabilizes the intermediate and influences its overall structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)
